N(3)-Allyluridine is a nucleoside analogue that has garnered interest due to its potential applications in antiviral therapies, particularly against herpes viruses. This compound is a modified form of uridine, where an allyl group is introduced at the nitrogen-3 position of the uracil base. The modification enhances the compound's biological activity and selectivity against viral replication.
N(3)-Allyluridine is classified as a nucleoside analogue and falls under the category of antiviral agents. It is synthesized from uridine through various chemical modifications that introduce the allyl group. The compound's structural modifications allow it to mimic natural nucleosides while providing enhanced therapeutic properties.
The synthesis of N(3)-Allyluridine typically involves several key steps:
The synthesis can be optimized for yield and selectivity using various reaction conditions, such as temperature control and solvent choice. For example, using polar aprotic solvents can enhance nucleophilicity and improve reaction rates.
N(3)-Allyluridine consists of a ribose sugar linked to a modified uracil base. The molecular formula is CHNO, and its structure can be represented as follows:
N(3)-Allyluridine participates in various chemical reactions typical of nucleosides, including:
The reactivity of N(3)-Allyluridine can be attributed to the presence of the allyl group, which can undergo further transformations such as oxidation or reduction, making it a versatile intermediate in synthetic organic chemistry.
N(3)-Allyluridine exhibits its antiviral activity primarily by mimicking natural nucleosides during viral RNA synthesis. The incorporation of this analogue into viral genomes disrupts normal replication processes, leading to premature termination or mutations in viral RNA.
Studies have shown that N(3)-Allyluridine is effective against several herpes viruses, demonstrating significant inhibitory effects on viral replication in vitro.
N(3)-Allyluridine has several scientific uses:
N(3)-Allyluridine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(prop-2-en-1-yl)pyrimidine-2,4-dione [3] [5] [6]. Its molecular formula is C₁₂H₁₆N₂O₆, with a molecular weight of 284.27 g/mol. The nomenclature explicitly defines:
Table 1: Atomic Composition of N(3)-Allyluridine
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 12 | Ribose (5 atoms), uracil (4 atoms), allyl (3 atoms) |
Hydrogen (H) | 16 | Attached to C and N atoms |
Nitrogen (N) | 2 | Positions 1 and 3 of uracil ring |
Oxygen (O) | 6 | Carbonyl (O2, O4), ribose hydroxyls (2′-,3′-,5′-OH), glycosidic bond |
The defining structural alteration in N(3)-Allyluridine is the replacement of the hydrogen atom at the uracil’s N(3)-position with an allyl group (–CH₂–CH=CH₂) [1]. This modification confers distinct properties:
Table 2: Key Structural Features of the Allyl Group
Property | Impact on N(3)-Allyluridine |
---|---|
Bond Length (C–N) | ~1.37 Å (typical C–N single bond) |
Bond Angle (N–C–C) | ~120° (sp² hybridization) |
Dihedral Freedom | Rotation around N(3)–C(allyl) bond |
Hydrophobicity | Increases lipophilicity vs. uridine |
N(3)-Allyluridine exhibits significant biochemical divergence from uridine due to its N(3)-substitution:
Table 3: Comparative Properties of Uridine and N(3)-Allyluridine
Property | Uridine | N(3)-Allyluridine | Consequence of Modification |
---|---|---|---|
Molecular Formula | C₉H₁₂N₂O₆ | C₁₂H₁₆N₂O₆ | Increased molecular weight & lipophilicity |
N(3) Functionality | –H (donor/acceptor) | –CH₂CH=CH₂ (blocked site) | Loss of key H-bond donor |
Tautomerism | Yes (2,4-diketo ⇌ enol) | Fixed (2,4-diketo) | Altered base-pairing fidelity |
pKa (N(3)) | ~9.5 | >14 (alkylated nitrogen) | Enhanced stability in basic conditions |
N(3)-Allyluridine is synthesized via regioselective N(3)-alkylation of uridine precursors [1]:
Key experimental data for N(3)-Allyluridine include:
Quantum mechanical calculations (e.g., density functional theory) predict:
Experimental nuclear magnetic resonance and infrared spectra align with computed vibrational modes and chemical shifts, validating the dominance of the 2,4-diketo tautomer and the electronic impact of N(3)-allylation [1].
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